N-(2-phenylethyl)-2-(4H-1,2,4-triazol-3-yl)acetamide

Description

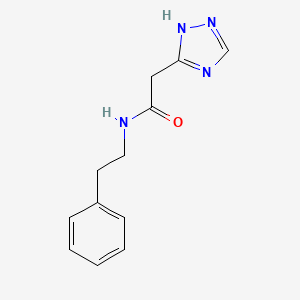

N-(2-phenylethyl)-2-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic compound that belongs to the class of acetamides. Its chemical formula is C₁₀H₁₁N₅O, and its molecular weight is approximately 213.23 g/mol. The compound’s structure consists of a triazole ring attached to an acetamide group via a phenylethyl linker.

Properties

Molecular Formula |

C12H14N4O |

|---|---|

Molecular Weight |

230.27 g/mol |

IUPAC Name |

N-(2-phenylethyl)-2-(1H-1,2,4-triazol-5-yl)acetamide |

InChI |

InChI=1S/C12H14N4O/c17-12(8-11-14-9-15-16-11)13-7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,17)(H,14,15,16) |

InChI Key |

KUPJAYFHXKCYKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CC2=NC=NN2 |

Origin of Product |

United States |

Preparation Methods

a. Synthetic Routes: Several synthetic routes exist for the preparation of PEA-Triazole. One common approach involves the condensation of 2-phenylethylamine with 4H-1,2,4-triazole-3-carboxylic acid. The reaction typically occurs under mild conditions and yields the desired product.

b. Reaction Conditions: The reaction conditions may vary, but a typical procedure involves refluxing the reactants in a suitable solvent (such as ethanol or dimethyl sulfoxide) with a catalytic amount of acid (e.g., hydrochloric acid). After purification, the compound can be obtained as a white crystalline solid.

c. Industrial Production Methods: While laboratory-scale synthesis is well-established, industrial-scale production methods are still being optimized. Researchers are exploring cost-effective and scalable approaches to meet potential demand.

Chemical Reactions Analysis

PEA-Triazole can undergo various chemical reactions:

Oxidation: It may be oxidized to form an N-oxide derivative.

Reduction: Reduction of the triazole ring could yield a dihydrotriazole compound.

Substitution: The phenylethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions: Reagents like hydrogen peroxide, reducing agents, and Lewis acids are relevant. Conditions depend on the specific reaction.

Scientific Research Applications

PEA-Triazole has garnered interest in several fields:

Medicinal Chemistry: Researchers explore its potential as an analgesic, anti-inflammatory, or anxiolytic agent due to its structural resemblance to endogenous neurotransmitters.

Plant Growth Regulators: Some studies suggest its role in promoting plant growth and stress tolerance.

Materials Science: PEA-Triazole derivatives may find applications in organic electronics and sensors.

Mechanism of Action

The exact mechanism remains under investigation. It likely interacts with specific receptors or enzymes, modulating cellular processes. Further studies are needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

PEA-Triazole shares similarities with other phenylethylamine derivatives and triazole-containing compounds. its unique combination of structural features sets it apart.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.